2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(2-(chloromethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a chloromethyl precursor with an azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole Derivatives: These compounds share a similar amino group and have been evaluated for antiviral activity.
2-Aminopyrimidin-4(3H)-one Derivatives: These compounds are known for their antiviral and antitumor activities.
Uniqueness
2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C13H23ClN2O |
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Molecular Weight |
258.79 g/mol |
IUPAC Name |
2-amino-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H23ClN2O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,15H2,1-2H3 |
InChI Key |
TUBFLHOLRFGQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CCl)N |
Origin of Product |
United States |
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